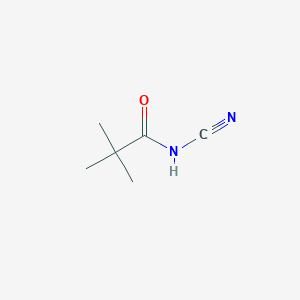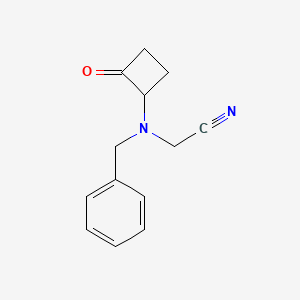![molecular formula C7H4N4 B15244493 [1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile](/img/structure/B15244493.png)
[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered significant interest in medicinal and pharmaceutical chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the notable methods for synthesizing [1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile involves a microwave-mediated, catalyst-free tandem reaction. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is performed under microwave irradiation, resulting in good-to-excellent yields .
Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . More environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and I2/KI have also been used .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and eco-friendly approaches. The microwave-mediated method mentioned earlier is particularly suitable for industrial applications due to its efficiency and broad substrate scope . Additionally, mechanochemical methods using azinium-N-imines and nitriles in the presence of copper acetate have been developed for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: Oxidative cyclization using oxidizers like NaOCl and MnO2.
Reduction: Reduction reactions involving hydrazine derivatives.
Substitution: Nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizers: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.
Nucleophiles: Enaminonitriles, benzohydrazides.
Catalysts: Copper acetate for mechanochemical methods.
Major Products
The major products formed from these reactions include various substituted [1,2,4]Triazolo[1,5-A]pyridine derivatives, which exhibit significant biological activities .
Wissenschaftliche Forschungsanwendungen
[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of [1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, including anti-inflammatory and anti-proliferative activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[1,5-A]pyrimidine: Similar in structure but differs in the position of nitrogen atoms.
Pyrazolo[3,4-d]pyrimidine: Another nitrogen-containing heterocycle with distinct biological activities.
Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
Its ability to act as an inverse agonist and enzyme inhibitor sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C7H4N4 |
|---|---|
Molekulargewicht |
144.13 g/mol |
IUPAC-Name |
[1,2,4]triazolo[1,5-a]pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-5-6-9-7-3-1-2-4-11(7)10-6/h1-4H |
InChI-Schlüssel |
QESMMNMVIAKTEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=NN2C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol](/img/structure/B15244418.png)
![(1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B15244424.png)
![Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B15244428.png)



![2-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244445.png)







